molecular formula C12H18O2 B12562227 3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine CAS No. 143088-13-5

3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine

Katalognummer: B12562227
CAS-Nummer: 143088-13-5
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: YYPJACUXIKHSMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine is a complex organic compound characterized by its unique structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where the formation of the benzodioxepine ring is a critical step. Common reagents used in the synthesis include strong acids or bases, catalysts, and solvents that facilitate the reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

CAS-Nummer

143088-13-5

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

5,5-dimethyl-4,6-dioxatricyclo[7.2.1.02,8]dodec-10-ene

InChI

InChI=1S/C12H18O2/c1-12(2)13-6-10-8-3-4-9(5-8)11(10)7-14-12/h3-4,8-11H,5-7H2,1-2H3

InChI-Schlüssel

YYPJACUXIKHSMG-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC2C3CC(C2CO1)C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.